

Synthesis protocol for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-*

Cat. No.: B1329553

[Get Quote](#)

Synthesis Protocol for Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- Application Note

Introduction

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-, also widely known as dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst with significant applications in the chemical industry.^[1] Its primary use is as a strong foaming catalyst in the production of polyurethane foams, particularly for water-curing systems.^[2] The steric hindrance provided by the morpholine groups allows for a long storage period for NCO-containing components.^[2] This document outlines the detailed synthesis protocols for DMDEE, providing researchers, scientists, and drug development professionals with a comprehensive guide to its preparation.

Chemical Properties

Property	Value	Reference
CAS Number	6425-39-4	[1]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₃	[1]
Molecular Weight	244.33 g/mol	[1]
Boiling Point	309 °C	
Density	1.06 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.484	
Appearance	Colorless to yellowish liquid	[2]

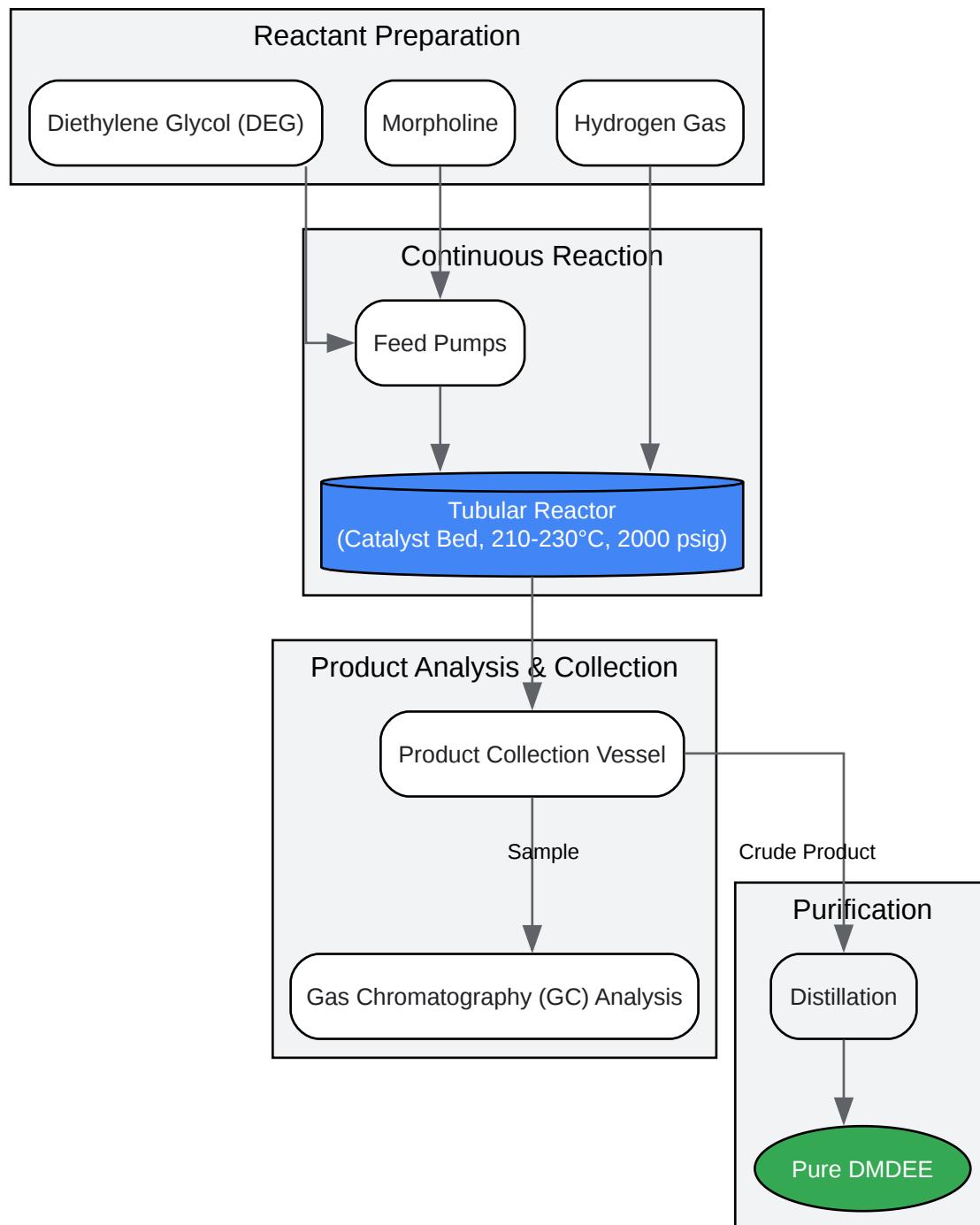
Synthesis Routes Overview

There are three primary industrial routes for the synthesis of DMDEE:

- Catalytic Reaction of Diethylene Glycol (DEG) and Morpholine: This method involves the reaction of DEG with morpholine in the presence of hydrogen over a copper or cobalt catalyst.[\[3\]](#) It allows for high selectivity under controlled conditions.
- Reaction of Diethylene Glycol (DEG) with Ammonia: In this process, DMDEE is formed as a "heavy" byproduct during the synthesis of morpholine from DEG and ammonia over a hydrogenation catalyst.[\[4\]](#)[\[5\]](#)
- Reaction of Dichloroethyl Ether with Morpholine: This route can produce DMDEE with high yield and purity under mild conditions.[\[2\]](#)

This document will provide a detailed experimental protocol for the first route, as it is well-documented in the literature with specific examples and quantitative data.

Experimental Protocol: Synthesis from Diethylene Glycol and Morpholine


This protocol is based on the continuous process described in patent EP0716084A1, which utilizes a tubular reactor.

Materials and Equipment:

- Diethylene Glycol (DEG)
- Morpholine
- Hydrogen gas
- Copper or Cobalt catalyst on an amorphous silica or alumina gel support
- Tubular reactor system equipped with feed pumps, a preheater, a catalyst bed, a back-pressure regulator, and a product collection vessel.
- Gas chromatograph (GC) for analysis of the reaction effluent.

Diagram of Experimental Workflow:

Workflow for Continuous Synthesis of DMDEE

[Click to download full resolution via product page](#)

Caption: Continuous synthesis workflow for DMDEE.

Procedure:

- Catalyst Loading: Pack the tubular reactor with the chosen copper or cobalt catalyst on a silica or alumina support.
- System Pressurization and Heating: Pressurize the reactor system with hydrogen to the desired operating pressure (e.g., 2000 psig). Heat the reactor to the target temperature (e.g., 210-230 °C).
- Reactant Feed: Using precision pumps, continuously feed diethylene glycol and morpholine into the reactor at the specified rates. Simultaneously, maintain a constant flow of hydrogen gas.
- Reaction: The reactants pass through the heated catalyst bed where the conversion to DMDEE and the primary byproduct, hydroxyethoxyethyl morpholine (HEEM), occurs.
- Product Collection: The reaction effluent is cooled and collected in a collection vessel after passing through a back-pressure regulator.
- Analysis: The composition of the reaction effluent is analyzed by gas chromatography to determine the conversion of DEG and the selectivity to DMDEE and other products.
- Purification: The collected crude product is purified by distillation to separate the desired DMDEE from unreacted starting materials, the HEEM byproduct, and any other impurities.

Quantitative Data

The following table summarizes the results from experimental runs described in patent EP0716084A1. All reactions were conducted at a pressure of 2000 psig with a hydrogen feed rate of 27 L/hr.

Run	Catalyst	Temp (°C)	Morpholine Feed (g/hr)	DEG Feed (g/hr)	DEG Conversion (%)	DMDEE in Product (%)	HEEM in Product (%)
1	Co on Silica	230	116	35	89.2	44.8	44.4
2	Co on Silica	210	116	35	81.6	38.6	50.3
3	Cu on Alumina	230	116	35	83.0	44.0	45.0

Data adapted from patent EP0716084A1.

Alternative Synthesis Protocols (Overview)

Synthesis from Diethylene Glycol and Ammonia

This industrial process is primarily aimed at producing morpholine, where DMDEE is a significant byproduct.

- Reactants: Diethylene glycol and ammonia.
- Conditions: The reaction is carried out under pressure at elevated temperatures (150-400°C) in the presence of hydrogen and a hydrogenation catalyst.[4]
- Process: The synthesis can be performed in the gas phase, which tends to increase the formation of byproducts like DMDEE.[5]
- Note: Optimizing this process to maximize DMDEE yield would involve adjusting reaction parameters to favor the formation of "heavy" end-products.

Synthesis from Dichloroethyl Ether and Morpholine

This method is reported to produce DMDEE with high yield and purity under milder conditions compared to the high-pressure catalytic routes.

- Reactants: Dichloroethyl ether and morpholine.
- Yield & Purity: A product yield of 80% and a purity of over 99% have been reported.[2]
- Note: While specific, detailed public protocols are scarce, this route represents a viable, potentially less energy-intensive alternative. It likely proceeds via a nucleophilic substitution mechanism.

Characterization Data

Physicochemical Data:

Parameter	Value
Boiling Point	309 °C (lit.)
Density	1.06 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.484 (lit.)

Spectroscopic Data:

Technique	Expected Features
¹³ C NMR	(CDCl ₃) Chemical shifts observed at approximately 53.8, 57.9, 67.0, and 70.3 ppm. [2][3]
¹ H NMR	Expected signals characteristic of morpholine methylene protons and the ethylene bridges of the ether linkage.
IR Spectroscopy	Key absorptions are expected for C-O-C ether stretches (around 1100 cm ⁻¹) and C-N stretches (around 1250 cm ⁻¹).
Mass Spectrometry	The molecular ion peak is expected at m/z = 244.33.

Diagram of Key Structural Correlations in NMR:

Caption: Approximate ^{13}C NMR chemical shift correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | 6425-39-4 | Benchchem [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]
- 5. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis protocol for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329553#synthesis-protocol-for-morpholine-4-4-oxydi-2-1-ethanediyl-bis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com